molecular formula C13H18N4 B2616292 N-(cyclopropylmethyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine CAS No. 1156279-72-9

N-(cyclopropylmethyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine

Cat. No.: B2616292
CAS No.: 1156279-72-9
M. Wt: 230.315
InChI Key: XKQLZDTXHWVVMT-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine is a chemical compound that belongs to the class of pyrazolo[3,4-b]pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrazole derivative with a pyridine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an alcohol.

Scientific Research Applications

N-(cyclopropylmethyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(cyclopropylmethyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine
  • N-(cyclopropylmethyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine
  • N-(cyclopropylmethyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrazolo[3,4-b]pyridine scaffold. This unique structure may confer distinct biological and chemical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-(cyclopropylmethyl)-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4/c1-9(2)17-13-11(7-16-17)5-12(8-15-13)14-6-10-3-4-10/h5,7-10,14H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKQLZDTXHWVVMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=NC=C(C=C2C=N1)NCC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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